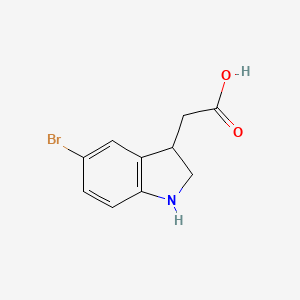

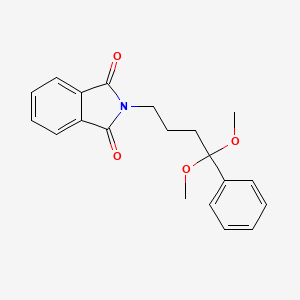

1H-Indole-3-acetic acid, 5-bromo-2,3-dihydro-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1H-Indole-3-acetic acid, 5-bromo-2,3-dihydro-” is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology and have various biologically vital properties .

Molecular Structure Analysis

The molecular structure of indole derivatives has been studied using various methods such as molecular dynamics and functional density calculations . These studies have helped in understanding the electronic aspects relevant to the properties of indole derivatives .Aplicaciones Científicas De Investigación

Microwave-Assisted Synthesis of Derivatives

Research by Sondhi et al. (2007) involved microwave-assisted synthesis of indole and furan derivatives, including condensation of indole-2-carboxylic acid with various hydrazides and amines. These derivatives were tested and some showed promising anti-inflammatory and analgesic activities. This study highlights the potential pharmaceutical applications of indole derivatives in creating new therapeutic agents (Sondhi et al., 2007).

Spectral Properties and Biological Activities

Carić et al. (2004) compared the absorption and fluorescence spectra of various indole-3-acetic acid derivatives. The study revealed interesting shifts in spectral properties based on different substitutions, suggesting potential applications in developing fluorescent probes for biochemical studies. The derivatives also displayed varying degrees of plant growth-promoting activity, indicating their utility in agricultural research (Carić et al., 2004).

Novel Research Tools from Indole Derivatives

Ilić et al. (2005) introduced aminoethyl-substituted indole-3-acetic acids as novel tools for biochemical research. These derivatives can be used to design immobilized forms of the hormone auxin, which is crucial in plant development, and to create conjugates with biochemical tags or probes. This opens up new avenues for studying plant hormones and their roles in various biological processes (Ilić et al., 2005).

Antimicrobial Activity of Heterocyclic Compounds

Mageed et al. (2021) focused on the antimicrobial activity of heterocyclic compounds derived from 5-bromo-2,3-di(furan-2-yl)-1H-indole. The study highlighted the synthesis and high antibacterial activity of these derivatives, indicating their potential in pharmaceutical applications as novel antimicrobial agents (Mageed et al., 2021).

Mecanismo De Acción

Target of Action

It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological changes .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, affecting a broad range of biochemical pathways .

Result of Action

Indole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Direcciones Futuras

Propiedades

IUPAC Name |

2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO2/c11-7-1-2-9-8(4-7)6(5-12-9)3-10(13)14/h1-2,4,6,12H,3,5H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IODLAUCNPLLLMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(N1)C=CC(=C2)Br)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dimethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2612665.png)

![3-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-methoxybenzene-1-sulfonamide](/img/structure/B2612670.png)

![3-(3-chloro-2-thienyl)-3-oxopropanal O-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxoethyl)oxime](/img/structure/B2612676.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)propionamide](/img/structure/B2612679.png)

![7-methyl-2-((1-phenylethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2612680.png)

![2-[(4-bromo-3-methylphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2612681.png)